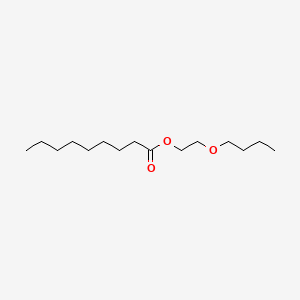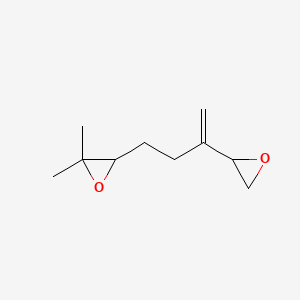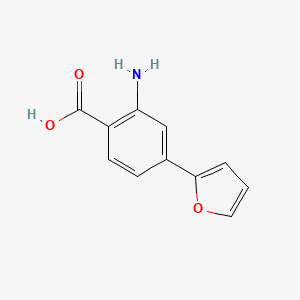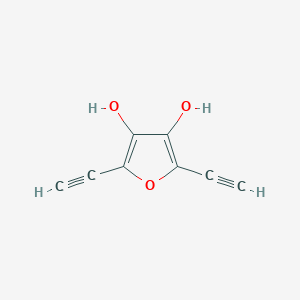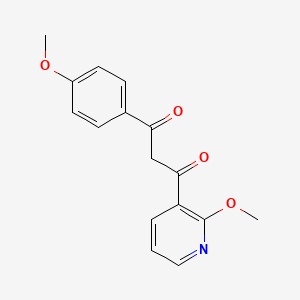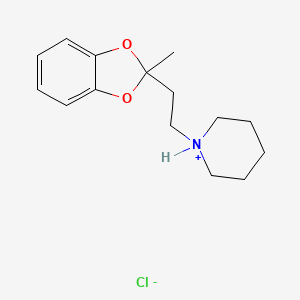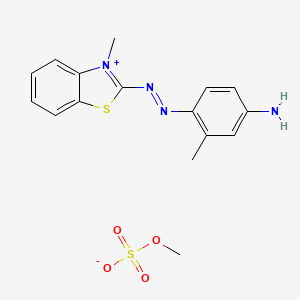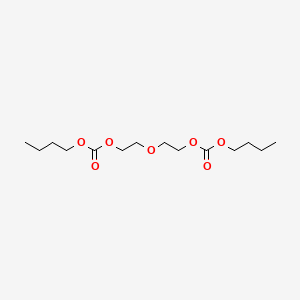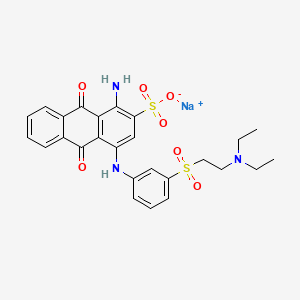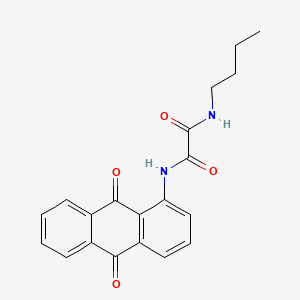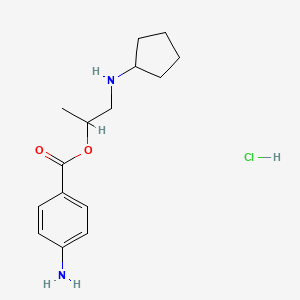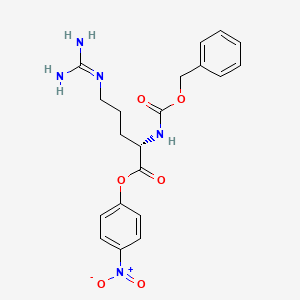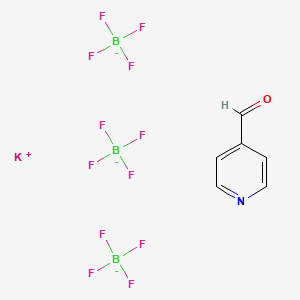
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate is a chemical compound that combines potassium, pyridine-4-carbaldehyde, and tritetrafluoroborateIt is one of three isomeric pyridinaldehydes and is a colorless liquid that can appear yellow or brown when aged .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate typically involves the reaction of pyridine-4-carbaldehyde with potassium tritetrafluoroborate under specific conditions. Pyridine-4-carbaldehyde can be synthesized through various methods, including the oxidation of 4-methylpyridine or the formylation of pyridine using Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in pyridine-4-carbaldehyde can be oxidized to form pyridine-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyridine-4-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include pyridine-4-carboxylic acid, pyridine-4-methanol, and various substituted pyridine derivatives, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate involves its interaction with molecular targets through its aldehyde group. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to potassium;pyridine-4-carbaldehyde;tritetrafluoroborate include:
Pyridine-2-carboxaldehyde: An isomer of pyridine-4-carbaldehyde with the aldehyde group at the 2-position.
Pyridine-3-carboxaldehyde: Another isomer with the aldehyde group at the 3-position.
Pyridine-4-carboxylic acid: The oxidized form of pyridine-4-carbaldehyde.
Uniqueness
This compound is unique due to its combination of potassium, pyridine-4-carbaldehyde, and tritetrafluoroborate, which imparts specific chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H5B3F12KNO-2 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
potassium;pyridine-4-carbaldehyde;tritetrafluoroborate |
InChI |
InChI=1S/C6H5NO.3BF4.K/c8-5-6-1-3-7-4-2-6;3*2-1(3,4)5;/h1-5H;;;;/q;3*-1;+1 |
Clé InChI |
LRMRBIZQRCXPCD-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CN=CC=C1C=O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


